molecular formula C17H15N5O3 B2529090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide CAS No. 401607-35-0

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide

Cat. No. B2529090
CAS RN: 401607-35-0
M. Wt: 337.339
InChI Key: QMUBHKHQLWBIGB-YBFXNURJSA-N
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Description

“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic compound that is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Hsieh et al. synthesized a similar compound, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one, and evaluated its anticancer activity .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Radical-nucleophilic Substitution Reactions

Research has shown that diazoles, including benzimidazole derivatives, participate in radical-nucleophilic substitution (SRN1) reactions. These reactions have been employed to synthesize 1-(1-methyl-1-nitroethyl) derivatives and 1-(p-nitrobenzyl) derivatives through oxidative addition and SRN1 mechanisms, indicating the versatility of benzimidazole derivatives in synthetic chemistry (Adebayo et al., 1989).

Synthesis and Characterization of Novel Conformers

A study on the synthesis and characterization of novel conformers of N-acylhydrazones, which are structurally related to the compound , revealed insights into the stereochemistry of these molecules. The research identified two major conformers, demonstrating the impact of structural variations on the properties of such compounds (Evrard et al., 2022).

Catalysis and Solvent Alternatives

In the context of green chemistry, nitro-functionalized imidazolium salts, which share a similar nitro and imidazole framework with the compound of interest, have been explored as alternatives to traditional organic solvents. These salts facilitate various organic reactions, underscoring the potential of nitro-functionalized compounds in enhancing reaction efficiencies and sustainability (Ren et al., 2011).

Antimicrobial and Anticancer Properties

Compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide" have been studied for their biological activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from benzimidazole and imidazole showed medium to high antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents (Patil et al., 2011). Additionally, benzimidazoles bearing oxadiazole nuclei have demonstrated significant anticancer activity, highlighting the therapeutic potential of these compounds (Rashid et al., 2012).

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of biological activities, there is potential for further investigation into their therapeutic possibilities .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUBHKHQLWBIGB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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